molecular formula C95H112N8O48S B031667 Ristocetin sulfate CAS No. 11140-99-1

Ristocetin sulfate

货号: B031667
CAS 编号: 11140-99-1
分子量: 2166.0 g/mol
InChI 键: HHRPQUHYQBGHHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Structural Features Influencing Reactivity

Ristocetin sulfate’s reactivity is governed by:

  • Phenolic hydroxyl groups : Critical for ligand binding and electrostatic interactions .
  • Sulfate group : Enhances solubility in polar solvents and contributes to its net positive charge .
  • Macrocyclic backbone : Facilitates enantioselective interactions in chiral separations .
Functional GroupRole in ReactivityExperimental Evidence
Phenolic -OHMediates binding to platelets and antibioticsLoss of activity upon carbodiimide modification
SulfateStabilizes cationic charge at neutral pHEnhanced solubility in water/methanol
Sugar moietiesModulate electrostatic and hydrophobic interactionsAltered aggregation behavior in chiral separations

Modification of Phenolic Groups

Chemical alteration of phenolic groups disrupts both antibacterial and platelet-agglutinating activities:

  • Carbodiimide reaction : Treating ristocetin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and glycine methyl ester at pH 4.75 neutralizes phenolic groups, abolishing platelet agglutination and antibiotic effects .
  • Activity restoration : Hydroxylamine treatment recovers phenolic groups and restores function, confirming their necessity .

Ristocetin OHEDC glycine esterRistocetin O GlyNH2OHRistocetin OH reactivated \text{Ristocetin OH}\xrightarrow{\text{EDC glycine ester}}\text{Ristocetin O Gly}\xrightarrow{\text{NH}_2\text{OH}}\text{Ristocetin OH reactivated }

Solubility and Ionic Interactions

This compound’s solubility profile and charge-dependent behavior are critical for its reactivity:

SolventSolubilityRelevance
WaterHighly solubleFacilitates diagnostic assays (e.g., von Willebrand factor testing)
Methanol/DMSOSolubleUsed in HPLC and TLC chiral separations
EthanolModerately solubleSupports formulation in antibiotic studies
  • Charge interactions : At neutral pH, its positive charge reduces platelet surface charge, enabling von Willebrand factor (VWF)-mediated agglutination .

Interaction with von Willebrand Factor (VWF)

This compound induces VWF binding to platelet glycoprotein Ib (GPIb) through a dual mechanism:

  • Electrostatic modulation : Neutralizes platelet surface charge, reducing repulsion .
  • Conformational activation : Binds VWF’s A1 domain, displacing autoinhibitory regions (residues 1238–1493) to expose GPIb-binding sites .
ParameterEffect of RistocetinCitation
VWF binding affinityKd=0.5mg mlK_d=0.5\,\text{mg ml}
Shear-mimetic actionActivates VWF under static conditions

Comparative Reactivity with Vancomycin

ModificationEffect on Vancomycin
Carbodiimide treatmentNeutralizes carboxyl, enhances positive charge
Hydroxylamine treatmentRestores phenolic groups, enables ristocetin-like agglutination

Degradation and Stability

  • Thermal stability : Stable at -20°C for >36 months .
  • Proteolytic susceptibility : Chymotrypsin digestion abolishes platelet-agglutinating activity by cleaving surface glycoproteins .

Synthetic Modifications

  • Desulfation : Reduces aqueous solubility but retains antibiotic activity in organic solvents .
  • N-acylation : Alters charge distribution, diminishing platelet interactions .

科学研究应用

Diagnosis of Von Willebrand Disease (VWD)

Ristocetin sulfate is primarily used in laboratory tests to diagnose different types of VWD. The following tests utilize ristocetin:

  • Ristocetin-Induced Platelet Aggregation (RIPA) : This assay assesses the ability of ristocetin to induce platelet aggregation in platelet-rich plasma (PRP). It helps differentiate between VWD types based on how well platelets aggregate in response to varying concentrations of ristocetin .
  • VWF:RCo Assay : This test measures the functional activity of VWF using ristocetin. It evaluates how effectively VWF can mediate platelet agglutination, providing insights into the presence and severity of VWD .

Differentiation Between VWD Types

Low-dose ristocetin assays are particularly useful for identifying specific subtypes of VWD, such as Type 2B and Platelet-type VWD (PT-VWD). Enhanced agglutination at low doses suggests Type 2B VWD, while a lack of response may indicate PT-VWD, where mutations affect GpIb .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of ristocetin in diagnosing bleeding disorders:

  • A study involving 18 patients with VWD demonstrated that RIPA was decreased in 13 patients with low levels of VIII-VWF, confirming the utility of ristocetin in identifying these patients .
  • Another research highlighted that low-dose RIPA could effectively distinguish between Type 2B VWD and PT-VWD, showcasing its diagnostic precision .

Summary Table: Ristocetin Applications in Diagnostics

Application Description Clinical Relevance
RIPAAssesses platelet aggregation in PRP using varying concentrations of ristocetinDifferentiates between types of VWD
VWF:RCo AssayMeasures functional activity of VWF with ristocetinEvaluates severity and presence of VWD
Low-Dose RIPAIdentifies Type 2B and PT-VWDDistinguishes between specific subtypes of VWD

生物活性

Ristocetin sulfate, a glycopeptide antibiotic originally derived from Nocardia lurida, has garnered attention not only for its antibacterial properties but also for its significant role in hematology, particularly in the diagnosis of von Willebrand disease (VWD). This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, and relevant research findings.

This compound functions primarily by inducing platelet aggregation through its interaction with von Willebrand factor (VWF) and the glycoprotein Ib (GpIb) complex on platelets. The binding of ristocetin alters the electrostatic forces between VWF and GpIb, facilitating platelet agglutination under high shear conditions typical of capillary circulation. This mechanism is critical for understanding its diagnostic utility in bleeding disorders.

Key Mechanism Highlights:

  • Induces Platelet Aggregation : this compound promotes the binding of VWF to GpIb, crucial for platelet function.
  • Diagnostic Tool : It is employed in assays to diagnose various types of VWD by evaluating platelet response to ristocetin.

Clinical Applications

This compound is predominantly used in laboratory settings to assess platelet function and diagnose bleeding disorders. The most notable application is the Ristocetin-Induced Platelet Aggregation (RIPA) test, which evaluates the ability of VWF to mediate platelet aggregation.

RIPA Test Overview:

  • Purpose : To diagnose types 2B and platelet-type von Willebrand disease.
  • Methodology : Platelet-rich plasma (PRP) is exposed to varying concentrations of ristocetin, with aggregation measured via light transmission aggregometry.
  • Interpretation :
    • Enhanced agglutination at low concentrations indicates Type 2B VWD or platelet-type VWD.
    • Normal or reduced responses suggest other forms of VWD or intrinsic platelet defects.
Test TypeDescriptionClinical Relevance
RIPAMeasures platelet agglutination in response to ristocetinDiagnoses VWD types
Low-dose RIPAUses lower concentrations of ristocetinDifferentiates between VWD types

Research Findings

Numerous studies have investigated the biological activity and clinical implications of this compound. Below are summarized findings from key research articles:

  • Biosynthetic Studies :
    • Research indicates that sulfate addition in the biosynthesis of ristocetin occurs before the formation of antimicrobial active intermediates, highlighting its structural importance .
  • Platelet Aggregation Studies :
    • A study demonstrated that ristocetin-induced aggregation was significantly decreased in patients with VWD, underscoring its diagnostic value .
    • In cases where aspirin was administered, it inhibited certain phases of aggregation, illustrating how external factors can influence test results .
  • Immunoinhibition Studies :
    • Investigations into immunoinhibition revealed that antibodies targeting specific platelet surface proteins could block ristocetin-induced aggregation, providing insights into the molecular interactions involved .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A patient diagnosed with Type 2B VWD exhibited enhanced platelet agglutination at low doses of ristocetin during a RIPA test, confirming the diagnosis and guiding treatment decisions.
  • Case Study 2 : In a cohort study involving patients with intrinsic platelet defects, those who did not respond to ristocetin were further evaluated for underlying conditions, demonstrating the test's utility in differential diagnosis .

属性

CAS 编号

11140-99-1

分子式

C95H112N8O48S

分子量

2166.0 g/mol

IUPAC 名称

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)

InChI 键

HHRPQUHYQBGHHF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

手性 SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]

规范 SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

外观

Light tan powder

同义词

Ristocetin Sulfate;  Ristomycin Sulfate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。